molecular formula C185H287N53O54S2 B7910153 (4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid CAS No. 59763-91-6

(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid

Cat. No.: B7910153
CAS No.: 59763-91-6
M. Wt: 4182 g/mol
InChI Key: HFDKKNHCYWNNNQ-YOGANYHLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C185H287N53O54S2/c1-20-92(10)144(175(286)228-125(84-137(190)248)164(275)215-115(64-75-294-19)159(270)222-121(78-90(6)7)167(278)232-145(98(16)239)176(287)219-116(33-24-68-203-185(198)199)178(289)236-71-27-36-131(236)170(281)216-110(32-23-67-202-184(196)197)154(265)220-118(147(191)258)79-100-39-47-104(241)48-40-100)231-168(279)123(81-102-43-51-106(243)52-44-102)225-155(266)109(31-22-66-201-183(194)195)211-153(264)108(30-21-65-200-182(192)193)212-162(273)119(76-88(2)3)223-166(277)127(86-142(256)257)221-150(261)95(13)205-148(259)94(12)207-160(271)122(80-101-41-49-105(242)50-42-101)224-158(269)111(55-59-134(187)245)210-149(260)96(14)206-152(263)114(63-74-293-18)214-156(267)112(56-60-135(188)246)213-157(268)113(57-61-139(250)251)217-171(282)132-37-29-73-238(132)181(292)146(99(17)240)233-151(262)97(15)208-161(272)124(83-136(189)247)226-165(276)126(85-141(254)255)209-138(249)87-204-169(280)129-34-25-70-235(129)180(291)128(82-103-45-53-107(244)54-46-103)229-174(285)143(91(8)9)230-173(284)133-38-28-72-237(133)179(290)117(58-62-140(252)253)218-163(274)120(77-89(4)5)227-172(283)130-35-26-69-234(130)177(288)93(11)186/h39-54,88-99,108-133,143-146,239-244H,20-38,55-87,186H2,1-19H3,(H2,187,245)(H2,188,246)(H2,189,247)(H2,190,248)(H2,191,258)(H,204,280)(H,205,259)(H,206,263)(H,207,271)(H,208,272)(H,209,249)(H,210,260)(H,211,264)(H,212,273)(H,213,268)(H,214,267)(H,215,275)(H,216,281)(H,217,282)(H,218,274)(H,219,287)(H,220,265)(H,221,261)(H,222,270)(H,223,277)(H,224,269)(H,225,266)(H,226,276)(H,227,283)(H,228,286)(H,229,285)(H,230,284)(H,231,279)(H,232,278)(H,233,262)(H,250,251)(H,252,253)(H,254,255)(H,256,257)(H4,192,193,200)(H4,194,195,201)(H4,196,197,202)(H4,198,199,203)/t92-,93-,94-,95-,96-,97-,98+,99+,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,143-,144-,145-,146-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFDKKNHCYWNNNQ-YOGANYHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C5CCCN5C(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C6CCCN6C(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(C(C)C)NC(=O)C8CCCN8C(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C9CCCN9C(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]5CCCN5C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@@H]6CCCN6C(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]9CCCN9C(=O)[C@H](C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C185H287N53O54S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4182 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid is synthesized as a pre-propeptide, which is a larger precursor molecule. This precursor undergoes proteolytic processing to generate the active pancreatic hormone and an icosapeptide of unknown function . The synthesis involves the transcription of the PPY gene, which encodes the 97 amino acids pre-propeptide .

Industrial Production Methods

Industrial production of pancreatic polypeptide typically involves recombinant DNA technology. This method allows for the insertion of the PPY gene into bacterial or yeast cells, which then produce the peptide in large quantities. The peptide is subsequently purified through various chromatographic techniques to ensure its purity and activity .

Chemical Reactions Analysis

Amide Bond Hydrolysis

The peptide backbone contains numerous amide linkages susceptible to hydrolysis under specific conditions:

Reaction Type Conditions Products Mechanistic Notes
Acid-catalyzed hydrolysis6M HCl, 110°C, 24–72 hrsFree amino acids, short peptide fragmentsProtonation of carbonyl oxygen increases electrophilicity
Base-catalyzed hydrolysis4M NaOH, 100°C, 18–24 hrsSodium salts of amino acidsNucleophilic hydroxide attack at carbonyl
Enzymatic cleavageTrypsin, chymotrypsinSequence-specific fragmentsProtease recognition at Lys/Arg (trypsin) or aromatic residues (chymotrypsin)

Key structural features influencing hydrolysis:

  • Arginine residues : Basic side chains may accelerate base-catalyzed hydrolysis locally.

  • Methionine sulfoxide : Oxidation of methionine's thioether group (present in the structure) could alter conformational stability and hydrolysis rates .

Oxidation Reactions

The molecule contains oxidizable groups:

Target Group Oxidizing Agent Product Biological Relevance
Thioether (Met residue)H₂O₂, O₂Methionine sulfoxide/sulfoneCommon post-translational modification
Indole (Trp residue)Ozone, radical initiatorsN-formylkynurenineUV-induced degradation pathway
Phenolic -OH (Tyr derivative)Horseradish peroxidaseDityrosine crosslinksBiomarker for oxidative stress

The benzenesulfonamide moiety ([Ph-SO₂-NH-] in structure ) may undergo slow oxidation to sulfonic acid derivatives under strong oxidative conditions (e.g., KMnO₄/H⁺).

Carboxylic Acid Reactivity

  • Esterification : Reaction with methanol/H⁺ → methyl esters (reversible)

  • Amidation : Coupling with amines via EDC/NHS chemistry → stable amides

  • Metal coordination : Potential chelation with Ca²⁺/Mg²⁺ at aspartate/glutamate residues

Amine Reactivity

  • Schiff base formation : Reaction with aldehydes (e.g., formaldehyde) → imine linkages

  • Acetylation : Acetic anhydride → N-acetyl derivatives (blocks amine reactivity)

  • Guanidination (Arg residues): Conversion to homoarginine with O-methylisourea

Conformational Stability

Critical factors affecting reactivity:

Parameter Impact on Reactivity Experimental Evidence
pH < 3Protonation of His imidazoleAlters catalytic activity of His residues
Temperature > 60°CDenaturation of β-sheet regionsIncreased exposure of hydrophobic residues
Urea/GdnHCl (6M)Unfolding → exposed reaction sitesEnhanced hydrolysis/oxidation rates

Synthetic Modification Potential

Based on the IUPAC name and SMILES data :

Modification Site Reaction Application
Free ε-amino (Lys)PEGylationHalf-life extension
C-terminal carboxylic acidAmide coupling to solid supportSPPS (Solid-Phase Peptide Synthesis)
Disulfide bridge (Cys)Reduction with TCEP → free -SHConformational studies

Degradation Pathways

Predominant degradation modes under accelerated stability conditions:

  • Hydrolytic degradation

    • Asp-Pro bond cleavage (if present) at pH 4–6

    • Deamidation of Asn/Gln residues → isoaspartate

  • Oxidative degradation

    • Histidine oxidation → 2-oxo-histidine

    • Tryptophan oxidation → kynurenine derivatives

  • β-Elimination

    • Ser/Thr residues → dehydroalanine under alkaline conditions

Scientific Research Applications

Pharmaceutical Applications

  • Antiviral Properties :
    The compound has been investigated for its antiviral activities, particularly as an intermediate in the synthesis of antiviral drugs. For instance, derivatives of this compound have shown promise in the development of treatments for Hepatitis C virus (HCV) infections, where specific structural modifications enhance efficacy against viral replication .
  • Cancer Therapeutics :
    Research indicates that similar compounds with amino and hydroxyl groups can exhibit cytotoxic effects on cancer cells. The intricate structure allows for interactions with biological targets, potentially leading to the development of novel anticancer agents. Studies have shown that modifications to the core structure can improve selectivity and reduce side effects in cancer treatments .
  • Enzyme Inhibition :
    The compound's ability to inhibit specific enzymes involved in metabolic pathways is under investigation. For example, compounds with similar backbones have been reported to inhibit proteases and kinases, which are crucial in various diseases, including cancer and viral infections. This inhibition can lead to therapeutic benefits by disrupting disease progression .

Biochemical Research

  • Protein Interaction Studies :
    The complex structure of (4S)-5-[[[2S]-5-amino-1-[...]]] allows it to serve as a valuable tool in studying protein-ligand interactions. Its ability to form hydrogen bonds and hydrophobic interactions makes it suitable for probing the active sites of enzymes and receptors, aiding in drug design .
  • Synthetic Biology :
    In synthetic biology, this compound can be utilized as a building block for creating more complex molecules through biosynthetic pathways. Researchers have engineered microbial systems to produce such compounds de novo, showcasing their versatility in biotechnological applications .

Case Studies and Research Findings

  • A recent study highlighted the successful chiral separation of a related compound using innovative green chemistry techniques, achieving significant improvements in yield and efficiency compared to traditional methods. This approach not only enhances the production of pharmaceutical intermediates but also aligns with sustainable practices in chemical manufacturing .
  • Another research effort focused on the synthesis of derivatives that maintain the pharmacophore while enhancing solubility and bioavailability. These modifications are critical for improving therapeutic outcomes and patient compliance in drug administration .

Mechanism of Action

(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid exerts its effects by binding to specific receptors in the brain and gastrointestinal tract. It regulates pancreatic secretion activities by inhibiting the secretion of fluid, bicarbonate, and digestive enzymes. It also stimulates gastric acid secretion and affects hepatic glycogen levels . The primary molecular target of pancreatic polypeptide is the Y4 receptor, a G-protein-coupled receptor that inhibits cyclic adenosine monophosphate accumulation .

Comparison with Similar Compounds

Structural Comparison with Similar Amide-Based Compounds

Amide-based compounds are widely studied for their pharmacological properties. highlights challenges in comparing anti-parasitic amides due to variability in target proteins and structural motifs . Key structural analogs include:

Feature Compound X Common Amide-Based Analogs Functional Implications
Core Structure Branched peptide chains with multiple amides Linear or cyclic amides (e.g., β-lactams) Amide bonds enhance stability and specificity for proteolytic targets
Aromatic Residues 4-hydroxyphenyl groups Tyrosine or phenylalanine derivatives Enhances membrane permeability and receptor binding
Functional Groups Carbamimidamido, methylsulfanyl Sulfhydryl (-SH), guanidine Modulates redox activity and metal chelation
Stereochemistry Multiple (2S,3S)-configured centers Chiral centers in antimalarial peptides Critical for target recognition and activity

Key Insight: Compound X’s structural complexity exceeds most known amide-based drugs, which typically prioritize simplicity for synthetic feasibility . Its branched design may improve target engagement but complicate pharmacokinetics.

Bioactivity and Mechanism of Action

  • Antiparasitic Peptides : Compounds with carbamimidamido groups (e.g., arginine-rich peptides) disrupt pathogen membranes via electrostatic interactions .
  • Antioxidant/Anti-inflammatory Agents : 4-hydroxyphenyl moieties, as seen in poplar bud extracts (), scavenge free radicals and modulate inflammatory pathways .
  • Neuroactive Compounds : identifies anxiolytic analogs with similar aromatic residues, though Compound X’s size may limit blood-brain barrier penetration .

Hypothesized Mechanism: Compound X could inhibit parasitic proteases (e.g., echinococcal cathepsins) via competitive binding to active sites, leveraging its amide backbone and charged groups.

Challenges in Comparative Analysis

Lack of Direct Data: emphasizes that studies on amide-based anti-echinococcal agents are rare, and structural differences preclude direct extrapolation .

Synthetic Complexity: Compound X’s stereochemical diversity (e.g., 4S, 2S configurations) complicates synthesis and purification compared to simpler terpenes or phenylpropenoids () .

Biological Activity

The compound in focus, (4S)-5-[[(2S)-5-amino-1-...-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-1-...-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid , is a complex synthetic peptide with potential biological activities. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic implications based on recent research findings.

Synthesis and Structure

The synthesis of this compound involves multiple steps of peptide coupling and modification of amino acid residues to achieve the desired biological properties. The structural complexity arises from the incorporation of various functional groups that enhance its interaction with biological targets. For instance, the presence of amino acids with polar and non-polar side chains affects its solubility and binding affinity to enzymes or receptors.

1. Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of specific enzymes, particularly human carbonic anhydrases (hCAs) . The inhibition studies reveal that derivatives of this compound exhibit strong inhibitory activity against isoforms such as hCA I, II, and IV, with some demonstrating subnanomolar inhibitory constants (K_i) . The structure–activity relationship (SAR) indicates that modifications in the amino acid side chains significantly influence the inhibitory potency.

Enzyme IsoformInhibition Potency (nM)Amino Acid Side Chain Type
hCA I>4100Non-polar
hCA II7.5 - 9.6Non-polar
hCA IV59.3 - 74.6Polar
hCA IX45 - 95.3Non-polar
hCA XII27.1 - 81.5Polar

2. Antihyperglycemic Activity

The compound has also been investigated for its antihyperglycemic effects, particularly as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor . DPP-IV plays a crucial role in glucose metabolism by inactivating incretin hormones, which are important for insulin secretion. The compound demonstrated significant inhibition of DPP-IV activity, suggesting a potential role in managing type 2 diabetes .

3. Neuroprotective Effects

Preliminary findings suggest that derivatives of this compound may exhibit neuroprotective properties by modulating glutamate receptor activity in the brain. Glutamate is a major excitatory neurotransmitter, and its dysregulation is implicated in various neurological disorders . The ability to influence neurotransmitter systems could open avenues for therapeutic applications in neurodegenerative diseases.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in various biological systems:

  • In vitro Studies : Compounds similar to this peptide have shown promising results in inhibiting cancer cell proliferation by targeting specific metabolic pathways.
  • Animal Models : In vivo experiments assessing glucose tolerance and insulin sensitivity have indicated that modifications to the compound improve metabolic outcomes in diabetic models.

Q & A

Q. What are the recommended strategies for synthesizing Compound X, given its complex peptide structure?

Methodological Answer:

  • Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protecting groups to sequentially add amino acid residues, prioritizing sterically hindered residues first to minimize side reactions .
  • Incorporate microwave-assisted synthesis to improve coupling efficiency for bulky or poorly reactive residues.
  • Purify intermediates via reverse-phase HPLC after each coupling step to monitor epimerization and truncation byproducts .

Q. How can researchers verify the stereochemical integrity of Compound X during synthesis?

Methodological Answer:

  • Perform circular dichroism (CD) spectroscopy to assess secondary structure alignment with predicted α-helical/β-sheet motifs.
  • Use Marfey’s reagent for post-synthetic chiral analysis of hydrolyzed fragments to confirm retention of (2S,4S) configurations .

Q. Which databases provide reliable structural and physicochemical data for Compound X?

Methodological Answer:

  • Cross-reference PubChem (CID: [retrieve from platform]) and BenchChem (BCID: [retrieve]) for spectral data (NMR, IR) and solubility profiles. Validate discrepancies using density functional theory (DFT) -predicted properties .

Q. What biochemical roles are hypothesized for Compound X based on its functional groups?

Methodological Answer:

  • The carbamimidamido and 4-hydroxyphenyl moieties suggest potential as a serine protease inhibitor or GPCR ligand . Test via in vitro assays with trypsin-like enzymes or radioligand binding studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for Compound X across studies?

Methodological Answer:

  • Conduct meta-analysis of assay conditions (e.g., pH, ionic strength) to identify confounding variables. For example, the compound’s pH-dependent conformational flexibility may explain divergent IC₅₀ values in kinase inhibition assays .
  • Use surface plasmon resonance (SPR) to compare binding kinetics under standardized buffer conditions.

Q. What experimental designs are optimal for studying Compound X’s stability in physiological environments?

Methodological Answer:

  • Simulate gastric/intracellular conditions using artificial lysosomal fluid (ALF) and simulated body fluid (SBF) . Monitor degradation via LC-MS/MS with isotopically labeled internal standards .
  • Apply accelerated stability testing (40°C/75% RH for 6 weeks) to predict shelf-life, with X-ray crystallography to identify degradation-prone motifs.

Q. How can computational modeling enhance the design of derivatives targeting Compound X’s enzymatic interactions?

Methodological Answer:

  • Use molecular dynamics (MD) simulations to map binding pockets (e.g., with thrombin or renin). Prioritize substitutions at P2/P3 positions to optimize hydrogen bonding with catalytic triads.
  • Validate predictions via alanine scanning mutagenesis of the target enzyme’s active site .

Q. What strategies mitigate challenges in characterizing Compound X’s solution-phase aggregation?

Methodological Answer:

  • Employ dynamic light scattering (DLS) and cryo-EM to detect oligomers. Add TWEEN-20 or CHAPS detergents to buffers to disrupt hydrophobic interactions.
  • Compare aggregation propensity in DMSO/PBS co-solvent systems vs. pure aqueous media .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for Compound X?

Methodological Answer:

  • Profile plasma protein binding via equilibrium dialysis to assess bioavailability limitations.
  • Use PBPK modeling to simulate hepatic first-pass metabolism and correlate with in vivo pharmacokinetic data from rodent studies .

Methodological Notes for Contradictory Evidence

  • Spectral Data Conflicts : If NMR signals from independent studies disagree, re-examine solvent effects (e.g., DMSO-d₆ vs. CDCl₃) and calibrate spectrometers using sodium trimethylsilylpropanesulfonate (DSS) as an internal reference .
  • Bioactivity Variability : Standardize cell lines (e.g., HEK293 vs. CHO) and passage numbers in functional assays to reduce batch-to-batch variability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.